molecular formula C14H13F3N2O2S B158023 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1698-38-0

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B158023
CAS RN: 1698-38-0
M. Wt: 330.33 g/mol
InChI Key: FEJCSYUIRWSKNZ-UHFFFAOYSA-N
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Patent
US06242443B1

Procedure details

A solution of 2-benzylamino-5-trifluoromethylbenzenesulfonamide (7.3 g) in methanol (80 mL) was supplemented with 10% Pd/C (0.73 g) and submitted to hydrogen under pressure (4 bars) during 90 min. at room temperature. The insoluble material was removed by filtration and the filtrate was concentrated to dryness. The residue was crystallized in methanol-water to give the title compound (yield: 5 g); m.p. 142-143° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.73 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:10]=1[S:19]([NH2:22])(=[O:21])=[O:20])C1C=CC=CC=1.[H][H]>CO.[Pd]>[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:17])([F:16])[F:18])=[CH:11][C:10]=1[S:19]([NH2:22])(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.73 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in methanol-water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.